(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol
Overview
Description
(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO. This compound features an amino group, a fluorophenyl group, and a hydroxyl group attached to a three-carbon chain. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-fluorophenyl)-2-nitropropene using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the nitro group to an amino group under hydrogen gas pressure .
Chemical Reactions Analysis
Types of Reactions
(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine
Major Products Formed
Oxidation: 3-(4-fluorophenyl)-2-oxopropanal.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Amides or other substituted products
Scientific Research Applications
(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(4-fluorophenyl)propan-1-ol: A stereoisomer with different biological activity.
3-(4-fluorophenyl)propan-1-ol: Lacks the amino group, resulting in different chemical properties.
3-Amino-3-(4-chlorophenyl)propan-1-ol: Similar structure but with a chlorine atom instead of fluorine
Uniqueness
(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral amino alcohol that has attracted attention for its potential biological activities. This compound is characterized by an amino group and a fluorinated phenyl moiety, which contribute to its unique chemical properties and biological interactions. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C9H12FNO, with a molecular weight of approximately 171.20 g/mol. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C9H12FNO |
Molecular Weight | 171.20 g/mol |
Functional Groups | Amino group, Hydroxyl group, Fluorophenyl group |
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various macromolecules, while the fluorophenyl group participates in hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, leading to diverse biological effects.
Key Mechanisms:
- Hydrogen Bonding : The amino group facilitates interactions with proteins and nucleic acids.
- Hydrophobic Interactions : The fluorinated phenyl moiety enhances binding affinity to hydrophobic pockets in target proteins.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional therapies. For instance, it has been shown to inhibit the proliferation of Ehrlich’s ascites carcinoma cells and Dalton’s lymphoma ascites cells, suggesting potential as an anticancer agent .
Enzyme Inhibition
This compound has also been identified as a potential inhibitor of specific kinases involved in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents. Studies have reported that similar compounds with fluorinated groups often exhibit enhanced inhibitory effects compared to their non-fluorinated counterparts .
Case Studies
-
Ehrlich Ascites Carcinoma Study :
- Objective : To evaluate the cytotoxic effects of this compound on EAC cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, indicating strong cytotoxicity.
-
Kinase Inhibition Assay :
- Objective : To assess the inhibitory potential against specific protein kinases.
- Method : Enzyme assays were conducted using purified kinase preparations.
- Results : The compound demonstrated IC50 values in the low micromolar range, suggesting effective inhibition.
Properties
IUPAC Name |
(3S)-3-amino-3-(4-fluorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJPLYPJQZYBLI-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436858 | |
Record name | (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228422-49-9 | |
Record name | (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 228422-49-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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